REACTION_CXSMILES
|
CC[C:3](C1C=CC=CC=1)=[S:4].Br[CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=1)=[O:14].C[S-].[Na+]>C(O)C>[CH3:3][S:4][CH2:12][C:13]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=1)=[O:14] |f:2.3|
|
Name
|
α-methylthioacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |